methyl 4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate
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Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, exploring their antimicrobial activities. These syntheses involve various ester ethoxycarbonylhydrazones reacting with primary amines, leading to compounds with potential biological activities. The antimicrobial screening of these compounds revealed some possessing good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Molecular Structures and Supramolecular Interactions
Crystal and molecular structures of triazole derivatives, closely related to the compound , have been detailed, showcasing the molecular disposition about a mirror plane with significant π-electron delocalization within the triazole ring. The study also discusses supramolecular chains mediated by hydrogen bonding, highlighting the compound's structural significance and potential for further chemical and pharmaceutical investigations (Boechat et al., 2010).
Biological Activities and Molecular Docking
Further studies have extended into evaluating the antimicrobial activity and molecular modeling of novel triazole derivatives, showcasing significant antibacterial and antifungal activities. These activities were compared with structure-based investigations using docking studies, indicating a correlation between experimental inhibitory potencies and molecular interactions, suggesting the compound's potential in antimicrobial applications (Vankadari et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22-20(26)24(17-7-8-17)18(21-22)15-9-11-23(12-10-15)13-14-3-5-16(6-4-14)19(25)27-2/h3-6,15,17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNIDDIBNFCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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